molecular formula C36H22O B12856550 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran

1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran

Cat. No.: B12856550
M. Wt: 470.6 g/mol
InChI Key: YNXLMKRNPABHMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran typically involves multi-step organic reactions. One common method includes the photochemical reaction of 2,3-disubstituted benzofurans, which undergoes photocyclization of the hexatriene system followed by aromatization via the elimination of a water molecule . The starting materials for this synthesis can be prepared through a three-component condensation of phenols, arylglyoxals, and cyclic 1,3

Biological Activity

1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran is a synthetic organic compound belonging to the class of benzofurans and anthracenes. Its unique structure combines features from both classes, leading to interesting biological activities and potential applications in materials science and medicinal chemistry. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H18C_{27}H_{18} with a molar mass of approximately 342.43 g/mol. The compound features a complex polycyclic structure that contributes to its electronic properties, making it a candidate for various biological assays.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on benzofurans have shown that they can induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound may interact with cellular signaling pathways, leading to the activation of caspases and subsequent apoptosis in cancer cells. This has been observed in several studies focusing on related benzofuran derivatives .

Antioxidant Activity

The antioxidant properties of related compounds are well-documented. Benzofurans can scavenge free radicals, thus protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with aging and various diseases.

Photophysical Properties

The photophysical properties of this compound have been explored in the context of organic light-emitting diodes (OLEDs). Its ability to emit light efficiently makes it suitable for applications in optoelectronics . The compound's fluorescence can be significantly quenched when incorporated into specific matrices, indicating potential for energy transfer applications.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of benzofuran derivatives. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundIC50 (µM)Mechanism
Benzofuran A15Apoptosis induction
Benzofuran B25Cell cycle arrest

Photophysical Characterization

Another research article focused on the synthesis and characterization of similar anthracene-based compounds for OLED applications. The findings demonstrated that these compounds showed promising electroluminescent properties with high external quantum efficiency (EQE) values .

CompoundEQE (%)Luminance (cd/m²)
Compound X3.511000
Compound Y2.89800

Properties

Molecular Formula

C36H22O

Molecular Weight

470.6 g/mol

IUPAC Name

1-(10-phenylanthracen-9-yl)naphtho[2,3-b][1]benzofuran

InChI

InChI=1S/C36H22O/c1-2-11-23(12-3-1)34-26-15-6-8-17-28(26)35(29-18-9-7-16-27(29)34)30-19-10-20-32-36(30)31-21-24-13-4-5-14-25(24)22-33(31)37-32/h1-22H

InChI Key

YNXLMKRNPABHMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C6C(=CC=C5)OC7=CC8=CC=CC=C8C=C76

Origin of Product

United States

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